
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Overview
Description
“3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole” is a chemical compound with the CAS Number: 110704-42-2 . It has a molecular weight of 273.52 . The IUPAC name for this compound is 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole” can be represented by the linear formula C9H6BrClN2O . The InChI Code for this compound is 1S/C9H6BrClN2O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5H2 .Scientific Research Applications
Catalytic Protodeboronation
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole: can be utilized in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for formal anti-Markovnikov hydromethylation of alkenes, a transformation that adds a methyl group across a double bond in a manner opposite to Markovnikov’s rule . Such transformations are valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Antimicrobial Activity
The compound exhibits potential as an antimicrobial agent. Studies have shown that derivatives of this compound can be effective against bacterial strains such as E. coli and fungi like Candida species. This application is particularly relevant in the development of new antibiotics and antifungal agents, which are increasingly needed due to rising antibiotic resistance .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and a target protein, which is essential in drug design3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole can be used in molecular docking studies to understand its binding affinities and potential as a lead compound in the development of new drugs .
Spectroscopic Analysis
This compound can be analyzed using various spectroscopic techniques such as IR, Raman, and UV-Vis to determine its structural and electronic properties. These properties are crucial for understanding the reactivity and stability of the compound, which can inform its applications in various fields of research .
Density Functional Theory (DFT) Calculations
DFT calculations can be performed on 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole to predict its reactivity, stability, and other chemical properties. These theoretical studies are fundamental in the design and synthesis of new compounds with desired characteristics .
Vibrational Analysis
The vibrational modes of the compound can be studied to gain insights into its molecular dynamics. This information is useful in materials science and engineering, where the compound could be used in the development of new materials with specific vibrational properties .
Organic Synthesis
As a building block in organic synthesis, this compound can be used to construct a wide variety of organic molecules. Its bromophenyl and chloromethyl groups make it a versatile reagent for cross-coupling reactions, which are widely used in the synthesis of complex organic structures .
Material Research
The electronic properties of 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole make it a candidate for material research, particularly in the development of organic semiconductors and other electronic materials. Its ability to participate in π-conjugation can be exploited in the design of organic electronic devices .
properties
IUPAC Name |
3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGZOSPLOUPRQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550008 | |
| Record name | 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
CAS RN |
110704-42-2 | |
| Record name | 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)
![3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B27499.png)
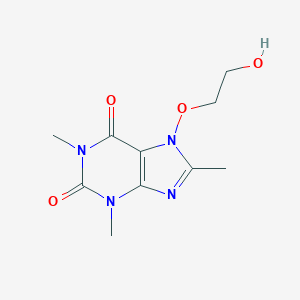
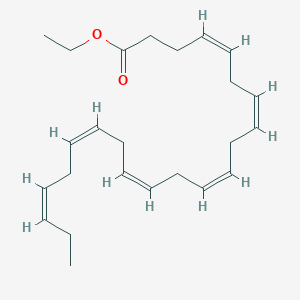
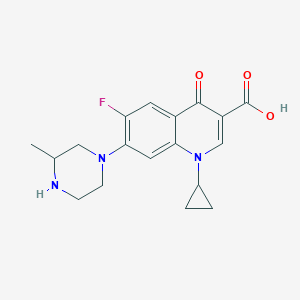

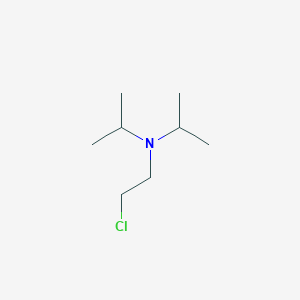
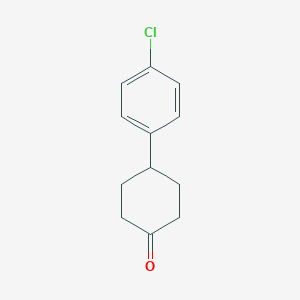
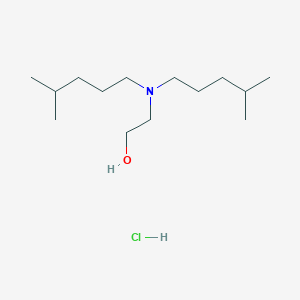
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)


![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)
